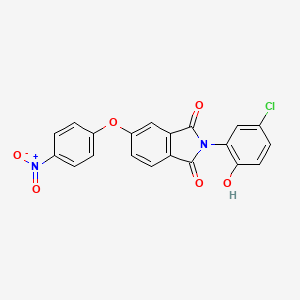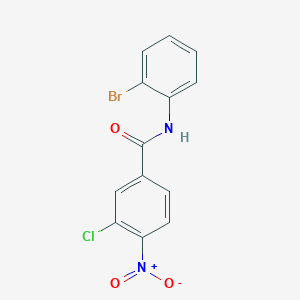![molecular formula C21H36N2O4 B6080698 2-[1-(2,2-dimethylpropyl)-4-(2,4,5-trimethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6080698.png)
2-[1-(2,2-dimethylpropyl)-4-(2,4,5-trimethoxybenzyl)-2-piperazinyl]ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[1-(2,2-dimethylpropyl)-4-(2,4,5-trimethoxybenzyl)-2-piperazinyl]ethanol, also known as DMPE, is a chemical compound that has been subject to scientific research due to its potential therapeutic applications. DMPE is a piperazine derivative that has been synthesized through various methods and has been shown to have significant biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 2-[1-(2,2-dimethylpropyl)-4-(2,4,5-trimethoxybenzyl)-2-piperazinyl]ethanol is not fully understood, but it has been shown to inhibit the production of reactive oxygen species (ROS) and to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant and detoxification enzymes.
Biochemical and Physiological Effects:
This compound has been shown to have significant biochemical and physiological effects, including the inhibition of ROS production, the activation of the Nrf2 pathway, and the modulation of various signaling pathways involved in inflammation and cell survival. This compound has also been shown to have neuroprotective effects and to improve cognitive function in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-[1-(2,2-dimethylpropyl)-4-(2,4,5-trimethoxybenzyl)-2-piperazinyl]ethanol in lab experiments include its antioxidant and anti-inflammatory properties, its potential therapeutic applications, and its ability to modulate various signaling pathways. The limitations of using this compound in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for research on 2-[1-(2,2-dimethylpropyl)-4-(2,4,5-trimethoxybenzyl)-2-piperazinyl]ethanol, including the investigation of its potential therapeutic applications in various diseases, the optimization of its synthesis method, the identification of its mechanism of action, and the evaluation of its toxicity and safety. Additionally, the development of this compound derivatives with improved properties and efficacy could be an area of future research.
Synthesemethoden
2-[1-(2,2-dimethylpropyl)-4-(2,4,5-trimethoxybenzyl)-2-piperazinyl]ethanol can be synthesized through various methods, including the reaction of 2-(2,4,5-trimethoxybenzyl)piperazine with 2-(2,2-dimethylpropylamino)ethanol in the presence of a catalyst. Another method involves the reaction of 2-(2,4,5-trimethoxybenzyl)piperazine with 2-(2,2-dimethylpropylamino)ethanol in the presence of sodium borohydride.
Wissenschaftliche Forschungsanwendungen
2-[1-(2,2-dimethylpropyl)-4-(2,4,5-trimethoxybenzyl)-2-piperazinyl]ethanol has been the subject of scientific research due to its potential therapeutic applications. Studies have shown that this compound has antioxidant and anti-inflammatory properties, which could make it a potential treatment for various diseases, including neurodegenerative diseases, cancer, and cardiovascular diseases.
Eigenschaften
IUPAC Name |
2-[1-(2,2-dimethylpropyl)-4-[(2,4,5-trimethoxyphenyl)methyl]piperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H36N2O4/c1-21(2,3)15-23-9-8-22(14-17(23)7-10-24)13-16-11-19(26-5)20(27-6)12-18(16)25-4/h11-12,17,24H,7-10,13-15H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKWGBYLDZDCPIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CN1CCN(CC1CCO)CC2=CC(=C(C=C2OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H36N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{1-[5-(1-benzofuran-2-yl)-1,2,4-triazin-3-yl]-3-piperidinyl}(3-pyridinyl)methanone](/img/structure/B6080617.png)
![2-[1-(cyclohexylmethyl)-4-(2,4,5-trimethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6080618.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N'-(4-hydroxybenzylidene)acetohydrazide](/img/structure/B6080621.png)
![4-(4-chlorophenyl)-1-(4,6-dimethyl-2-pyrimidinyl)-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6080623.png)
![2-[(3,5-dimethylphenoxy)methyl]-5-methyl-1H-benzimidazole](/img/structure/B6080632.png)
![2-methyl-3-[(4-methylphenoxy)methyl]quinoxaline](/img/structure/B6080638.png)

![1-({5-[(2-chloro-4-fluorophenoxy)methyl]-3-isoxazolyl}carbonyl)-3-(methoxymethyl)piperidine](/img/structure/B6080657.png)
![2-(4-methoxybenzyl)-4-[4-(1H-pyrazol-1-yl)benzyl]morpholine](/img/structure/B6080666.png)
![1-[4-({[2-(3-fluorophenyl)ethyl]amino}methyl)-2-methoxyphenoxy]-3-(4-morpholinyl)-2-propanol](/img/structure/B6080691.png)
![1-cyclopentyl-5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,4-dihydroimidazo[4,5-c]pyrazole](/img/structure/B6080706.png)

![dimethyl 5-{[(3-chloro-6-methyl-1-benzothien-2-yl)carbonyl]amino}isophthalate](/img/structure/B6080715.png)
![5-(2,3-dichlorophenyl)-N-[2-(difluoromethoxy)phenyl]-2-furamide](/img/structure/B6080726.png)